molecular formula C11H17ClN4O4S B3102407 4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate CAS No. 1417569-95-9

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate

Cat. No.: B3102407
CAS No.: 1417569-95-9
M. Wt: 336.8 g/mol
InChI Key: FIBUUAHYNKSTJQ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate is a piperazine derivative featuring a 3-chlorophenyl substituent and a carboximidamide group. Its sulfate salt form enhances solubility and stability compared to hydrochloride analogs, making it suitable for pharmaceutical formulations . Structural characterization via NMR confirms the presence of the 3-chlorophenyl group (δ 7.42 ppm in $^1$H NMR) and the piperazine backbone (δ 3.57 and 3.21 ppm) . Elemental analysis aligns with theoretical values (C: 48.01%, H: 5.86%, N: 20.36%) . Commercial availability (purity ≥95%) underscores its relevance in medicinal chemistry research .

Properties

IUPAC Name

4-(3-chlorophenyl)piperazine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4.H2O4S/c12-9-2-1-3-10(8-9)15-4-6-16(7-5-15)11(13)14;1-5(2,3)4/h1-3,8H,4-7H2,(H3,13,14);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBUUAHYNKSTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate involves synthetic routes that typically include the reaction of 3-chlorophenylpiperazine with carboximidamide sulfate under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine nitrogen undergoes alkylation and acylation, enabling structural diversification:

Reaction Type Reagents Product Application
Alkylation1-Bromo-3-chloropropane, NaOH1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazineAntipsychotic drug intermediates
AcylationSulfamoyl chloride, DIPEASulfamoylated derivativesEnzyme inhibition studies

For example, treatment with 1-bromo-3-chloropropane in acetone/water at 0–10°C yields 65% alkylated product . Acylation with sulfamoyl chloride in N,N-dimethylacetamide (DMA) facilitates sulfamate formation .

Heterocyclic Ring Formation

The carboximidamide group participates in cyclization reactions:

Example Reaction:
4-(3-Chlorophenyl)piperazine-1-carboximidamide + 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
→ 2-[3-{4-(3-Chlorophenyl)piperazinyl}propyl]-1,2,4-triazolo-pyridine derivative

Conditions:

  • Solvent: Acetonitrile

  • Catalyst: p-toluenesulfonic acid (PTSA)

  • Temperature: 80–82°C, 20 hours

  • Yield: ~72%

This reaction highlights its utility in synthesizing triazole-based CNS agents.

Acid-Base Reactions

The sulfate counterion enables pH-dependent behavior:

  • Deprotonation: Reacts with NaOH to regenerate the free base .

  • Protonation: Forms stable hydrochloride salts under acidic conditions .

Structural Impact:

  • Sulfate group enhances aqueous solubility (critical for pharmacokinetics).

  • Free base form is lipid-soluble, aiding blood-brain barrier penetration .

Complexation and Coordination Chemistry

The amino and carboximidamide groups act as ligands in metal complexes:

Interaction Biological Relevance Study
Hydrogen bonding with Asp626 (C1s enzyme)Enhances inhibitory activity in complement pathway
Hypothetical Cu²⁺ coordinationPotential catalytic applications

Crystallographic data confirms bidentate binding to serine proteases, stabilizing inhibitor-enzyme complexes .

Stability and Degradation

Key stability observations:

  • Thermal Stability: Decomposes above 220°C during fusion synthesis .

  • Hydrolytic Sensitivity: Carboximidamide group hydrolyzes slowly in acidic/basic media.

Scientific Research Applications

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to cellular processes and molecular interactions.

    Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboximidamide derivatives share a common core but exhibit structural and functional variations depending on substituents. Below is a detailed comparison:

Key Findings :

The 3-chlorophenyl derivative is prioritized for TAAR1 agonism . Electron-Donating Groups (e.g., 3-OCH₃, 4-OCH₃): Reduce potency compared to halogenated analogs, likely due to decreased electrophilicity .

Synthetic Accessibility: Para-substituted derivatives (e.g., 4-OCH₃) achieve higher yields (54%) than meta-substituted analogs (43%), suggesting steric and electronic factors influence reaction efficiency . Bulky groups (e.g., 2-CN) may hinder synthesis, yet the 2-cyano derivative’s high yield (61%) indicates favorable reaction pathways .

Counterion Impact :

  • Sulfate salts (e.g., 4-(3-chlorophenyl)piperazine-1-carboximidamide sulfate) exhibit superior aqueous solubility compared to hydrochloride salts, critical for in vivo studies .

Structural Diversity :

  • Derivatives like 4-(pyrimidin-2-yl)piperazine-1-carboximidamide (Yield: 29%) introduce heteroaromatic rings, expanding applications in kinase inhibition studies .

Notes on Pharmacological and Industrial Relevance

  • TAAR1 Agonism : The 3-chlorophenyl derivative’s efficacy as a TAAR1 agonist positions it as a candidate for neuropsychiatric disorder therapeutics .
  • Synthetic Challenges : Low yields for trifluoromethyl-substituted analogs (31%) highlight the need for optimized protocols .
  • Commercial Viability : High-purity sulfate salts (95%) are readily available, accelerating drug discovery workflows .

Biological Activity

Overview

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the piperazine class, which has been extensively studied for various pharmacological effects, including interactions with neurotransmitter receptors and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with trace amine-associated receptor 1 (TAAR1) and other related receptors. TAAR1 is known to play a role in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. Agonists at TAAR1 have been linked to a variety of therapeutic effects, including antipsychotic-like activity and potential benefits in treating metabolic disorders .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Study Biological Activity EC50 (nM) Cell Line Notes
Study 1TAAR1 Agonist20 - 160Vero-76Shows dose-dependent activity; structure-activity relationship indicates importance of substituent position on phenyl ring .
Study 2Neurotransmitter ModulationNot specifiedN/APotential implications for mood disorders and psychosis .
Study 3Cytotoxicity AssessmentCC50 > 80Vero-76Low general cytotoxicity observed, indicating safety profile .

Case Studies

Several studies have evaluated the efficacy of compounds structurally related to this compound. For instance:

  • Case Study A : A series of amidino-4-phenylpiperazines were synthesized and evaluated for their agonistic activity at TAAR1. Compounds with specific substitutions exhibited enhanced potency, suggesting that the structural configuration significantly influences biological activity. The most effective derivatives showed EC50 values in the low nanomolar range .
  • Case Study B : In a comparative study, various piperazine derivatives were tested for their effects on neurotransmitter release. The results indicated that compounds similar to this compound could modulate dopamine release in neuronal cultures, highlighting their potential as therapeutic agents for neuropsychiatric disorders .

Research Findings

Recent advancements in understanding the biological activity of this compound include:

  • Selective Agonism : Research has shown that the compound selectively activates TAAR1, which is implicated in reducing symptoms associated with schizophrenia and other psychiatric conditions. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum antipsychotics .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles in preliminary animal models. These characteristics are essential for the development of effective therapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing 4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and carboximidamide formation. A general protocol includes:

Intermediate Preparation : React 3-chlorophenylpiperazine with carboximidamide precursors (e.g., cyanamide derivatives) under reflux in anhydrous solvents like dichloromethane.

Sulfate Salt Formation : Treat the free base with sulfuric acid in ethanol, followed by recrystallization.

Yield Optimization : Use high-purity reagents, controlled temperature (e.g., 60–80°C), and inert atmospheres. For example, the hydrochloride analog achieves ~45% yield via similar steps .

Key Characterization Data (Example for Hydrochloride Analog)
¹H NMR (DMSO-d6) : δ 7.61 (NH₂), 7.42 (ArH), 3.57 (piperazine CH₂)
Elemental Analysis : C 48.14%, H 5.96%, N 20.04% (vs. calculated)

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 7.42 ppm, piperazine CH₂ at δ 3.57 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₅ClN₄).
  • X-ray Crystallography : Resolves stereochemistry for crystalline derivatives (e.g., related piperazine structures in Acta Crystallogr. Sect. E) .

Q. What safety precautions are necessary when handling 4-(3-Chlorophenyl)piperazine derivatives?

Methodological Answer:

  • Acute Toxicity : Classified as Acute Toxicity Category 3 (oral LD₅₀ ~300 mg/kg in rodents). Use fume hoods and PPE (gloves, lab coats) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; dispose via hazardous waste protocols .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

Substituent Modification : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess receptor binding changes.

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TAAR1 receptors. For example, the amidino group in related compounds enhances TAAR1 agonism .

Biological Assays : Test analogs in vitro (e.g., cAMP assays for TAAR1 activation) and in vivo (e.g., rodent behavioral models).

Q. What metabolic pathways are observed in preclinical models, and how can they be analyzed?

Methodological Answer:

  • Primary Pathways : Hydroxylation of the aromatic ring (e.g., para-hydroxy metabolites) and piperazine ring cleavage to form 3-chloroaniline derivatives. Metabolites are often glucuronidated or sulfated .
  • Analytical Workflow :
    • Sample Preparation : Hydrolyze urine with β-glucuronidase/sulfatase.
    • Extraction : Liquid-liquid extraction (LLE) using ethyl acetate at pH 3.
    • Detection : GC-MS with microwave-assisted acetylation to stabilize amine metabolites. Key ions: m/z 154 (3-chloroaniline) and m/z 196 (hydroxy-mCPP) .

Q. How can contradictions in reported pharmacological activities be resolved?

Methodological Answer:

  • Receptor Profiling : Use radioligand binding assays (e.g., 5-HT₂C vs. TAAR1 receptors) to clarify target specificity. For example, mCPP (a structural analog) shows off-target serotonergic activity, which may confound results .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Species-Specific Differences : Compare rodent vs. human liver microsomes to assess metabolic variability .

Q. What strategies are effective in designing salts or co-crystals to improve physicochemical properties?

Methodological Answer:

  • Salt Selection : Sulfate vs. hydrochloride salts impact solubility. For instance, sulfate salts may enhance aqueous solubility due to higher polarity .
  • Co-Crystal Screening : Screen with co-formers (e.g., succinic acid) using solvent evaporation. Monitor stability via DSC/TGA.
  • Bioavailability Testing : Compare log P values (e.g., sulfate salt: log P ~1.2 vs. free base: log P ~2.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate
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4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate

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